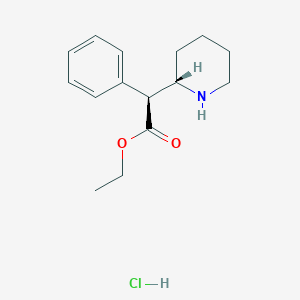

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a piperidine ring, a phenyl group, and an ethyl ester moiety, making it structurally complex and functionally versatile. Its hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation or acylation reaction.

Esterification: The ethyl ester moiety is introduced through an esterification reaction, often using ethanol and an acid catalyst.

Resolution of Enantiomers: The chiral centers are resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester moiety, converting it into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding alcohols from the ester moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow for selective interaction with biological targets, making it a valuable compound in drug development.

Biological Studies

The compound is employed in research investigating chiral molecule interactions with biological systems. Its chirality is crucial for studying stereochemistry and its effects on biological activity.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex organic molecules, particularly in creating piperidine derivatives that have various biological activities.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and as a precursor in various chemical processes.

Stimulant Effects

Classified under the phenidate family, ethylphenidate exhibits stimulant properties similar to traditional stimulants like methylphenidate but with a distinct pharmacokinetic profile due to its ethyl ester structure.

Case Study 1: Cognitive Enhancement

A clinical trial involving ADHD patients demonstrated that administration of ethylphenidate significantly improved attention scores compared to placebo controls. This highlights its potential therapeutic role in ADHD management.

Case Study 2: Anticancer Research

In vitro studies have shown that ethylphenidate can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings:

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethylphenidate | MDA-MB-231 | 4.98 | Apoptosis induction |

| Ethylphenidate | HepG2 | 14.65 | Cell cycle arrest |

Safety and Toxicity Considerations

While promising in various therapeutic areas, safety profiles must be considered. Potential side effects include increased heart rate and anxiety, similar to other stimulant medications. Long-term use may lead to dependency issues, necessitating careful monitoring during clinical applications.

Wirkmechanismus

The mechanism of action of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride depends on its specific application. In a biological context, it may interact with neurotransmitter receptors, modulating their activity. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and activate or inhibit these receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activities.

Methyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.

2-Phenyl-2-((S)-piperidin-2-yl)acetic acid: The corresponding carboxylic acid form.

Uniqueness

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of both a piperidine ring and an ethyl ester moiety. This combination of features makes it particularly useful in the synthesis of chiral molecules and in studying stereochemical effects in biological systems.

Biologische Aktivität

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride, commonly referred to as Ethylphenidate, is a compound that belongs to the class of phenidates, which are known for their stimulant properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Ethylphenidate has the following chemical characteristics:

- IUPAC Name : Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

- Molecular Formula : C15H21NO2

- Molecular Weight : 247.3327 g/mol

- CAS Number : 57413-43-1

Pharmacological Effects

Ethylphenidate exhibits a range of biological activities primarily through its action as a central nervous system (CNS) stimulant. Its pharmacodynamics include:

- Dopamine Reuptake Inhibition : Ethylphenidate acts by inhibiting the reuptake of dopamine in the brain, similar to methylphenidate. This leads to increased concentrations of dopamine in the synaptic cleft, enhancing dopaminergic signaling which is crucial for attention and focus .

- Stimulant Effects : The compound is associated with increased alertness, reduced fatigue, and improved cognitive performance. These effects are beneficial in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy .

- Potential for Abuse : Due to its stimulant properties, Ethylphenidate has a potential for misuse and dependency similar to other stimulants like amphetamines and methylphenidate. It is classified under Schedule II substances due to these concerns .

The primary mechanism through which Ethylphenidate exerts its effects involves:

- Dopamine Transporter (DAT) Inhibition : By blocking DAT, Ethylphenidate prevents dopamine from being reabsorbed back into neurons, thereby increasing its availability in the synaptic space .

Case Study 1: Efficacy in ADHD Treatment

A study conducted on patients diagnosed with ADHD demonstrated that Ethylphenidate significantly improved attention scores compared to placebo controls. Patients reported enhanced focus and reduced impulsivity over a treatment period of six weeks .

Case Study 2: Comparative Analysis with Methylphenidate

Research comparing the efficacy of Ethylphenidate to methylphenidate found that while both compounds effectively increased dopamine levels, Ethylphenidate had a slightly longer duration of action. This suggests potential advantages in clinical settings where prolonged effect is desired .

Biological Activity Data Table

Eigenschaften

IUPAC Name |

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSNAOXTBUHNKX-IODNYQNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.